3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride

Salt form selection Molarity calculation Aqueous solubility

3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride (CAS 1170972-54-9) is a benzylpiperazine derivative bearing a terminal propanimidamide (amidine) side chain, supplied as the trihydrochloride salt. It belongs to the piperazine derivative subfamily of heterocyclic organic compounds, with the molecular formula C14H25Cl3N4 and an average molecular mass of 355.73 g/mol.

Molecular Formula C14H25Cl3N4
Molecular Weight 355.7 g/mol
CAS No. 1170972-54-9
Cat. No. B1372238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride
CAS1170972-54-9
Molecular FormulaC14H25Cl3N4
Molecular Weight355.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC(=N)N)CC2=CC=CC=C2.Cl.Cl.Cl
InChIInChI=1S/C14H22N4.3ClH/c15-14(16)6-7-17-8-10-18(11-9-17)12-13-4-2-1-3-5-13;;;/h1-5H,6-12H2,(H3,15,16);3*1H
InChIKeyWRZRZBZRJSQTIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Benzylpiperazin-1-yl)propanimidamide Trihydrochloride (CAS 1170972-54-9): Procurement-Relevant Identity and Class Positioning


3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride (CAS 1170972-54-9) is a benzylpiperazine derivative bearing a terminal propanimidamide (amidine) side chain, supplied as the trihydrochloride salt . It belongs to the piperazine derivative subfamily of heterocyclic organic compounds, with the molecular formula C14H25Cl3N4 and an average molecular mass of 355.73 g/mol . The compound is catalogued under MDL number MFCD09260590 and ChemSpider ID 21107999 . The SMILES representation of the parent free base is N=C(N)CCN1CCN(Cc2ccccc2)CC1 . This compound is primarily positioned as a research chemical and versatile small-molecule scaffold for pharmaceutical and biochemical investigation, with commercially available purity specifications ranging from 95% to 98% .

Why In-Class Benzylpiperazine Analogs Cannot Substitute for 3-(4-Benzylpiperazin-1-yl)propanimidamide Trihydrochloride (CAS 1170972-54-9)


CRITICAL NOTE — HIGH-STRENGTH DIFFERENTIAL EVIDENCE IS LIMITED: No peer-reviewed primary research article directly assaying this specific compound was identified in PubMed, BindingDB, or patent literature as of the search date. The quantitative evidence presented below relies substantially on authoritative database records, vendor technical datasheets, and class-level inferences from structurally related benzylpiperazine derivatives. Users should recognize that the differentiation case rests on salt-form stoichiometry, amidine linker geometry, and purity specifications rather than on published head-to-head pharmacological comparisons. Generic substitution among benzylpiperazine derivatives is not straightforward because even closely related analogs differ in three consequential dimensions: (1) the number of HCl equivalents in the salt form (free base vs. dihydrochloride vs. trihydrochloride) alters molecular weight by up to ~44%, directly affecting molarity calculations, stoichiometric planning, and solubility behaviour ; (2) the propanimidamide side chain with its two-carbon spacer between the piperazine nitrogen and the amidine carbon distinguishes this compound from carboximidamide analogs where the amidine is directly attached to the piperazine ring, altering the pKa, hydrogen-bonding geometry, and potential target engagement profile ; and (3) commercially available purity spans 95–98%, meaning that procurement without lot-specific certificate-of-analysis verification risks introducing variability into reproducible experimental workflows .

Quantitative Procurement-Relevant Differentiation Evidence for 3-(4-Benzylpiperazin-1-yl)propanimidamide Trihydrochloride (CAS 1170972-54-9)


Salt-Form Stoichiometry: Trihydrochloride Molecular Weight Differentiation vs. Free Base and Dihydrochloride Forms

The trihydrochloride salt (CAS 1170972-54-9) has an average molecular mass of 355.73 g/mol, compared with 246.35 g/mol for the free base (CAS 1016702-43-4) and 319.27 g/mol for the dihydrochloride salt (CAS 1269151-58-7) . This represents a 44.4% increase in formula weight over the free base and an 11.4% increase over the dihydrochloride salt. For researchers preparing solutions at a target molar concentration, the trihydrochloride form requires proportionally more mass per mole, which must be explicitly accounted for in weighing and stoichiometric calculations to avoid systematic under-dosing errors.

Salt form selection Molarity calculation Aqueous solubility Formulation planning

Amidine Linker Length: Propanimidamide (C2-Spacer) vs. Carboximidamide (C0-Spacer) Structural Differentiation

3-(4-Benzylpiperazin-1-yl)propanimidamide possesses a two-methylene (-CH2-CH2-) spacer between the piperazine nitrogen and the amidine carbon (propanimidamide), whereas the structurally closest analog 4-benzylpiperazine-1-carboximidamide (CAS 7773-69-5) has the amidine carbon directly attached to the piperazine nitrogen with zero spacer atoms (carboximidamide) . The C2-spacer in the propanimidamide increases the distance between the basic piperazine centre and the strongly basic amidine group, reducing intramolecular electrostatic repulsion and lowering the predicted amidine pKa by approximately 0.5–1.5 log units relative to the directly conjugated carboximidamide, based on established amidine basicity principles [1]. This affects the protonation state and hydrogen-bond donor/acceptor geometry at physiological pH.

Amidine pharmacophore Linker geometry Structure-activity relationship pKa prediction

Commercially Available Purity Range: Lot-Specific Variability Between 95% and 98% Across Vendors

Procurement records from independent vendors show a purity range for the trihydrochloride salt: CymitQuimica (Biosynth brand) lists a minimum purity of 95% , while Leyan specifies a nominal purity of 98% . The 3-percentage-point range means that the effective active compound content per unit mass can vary by up to ~3% between vendor lots—a non-trivial source of variability for quantitative bioassays. The dihydrochloride salt (CAS 1269151-58-7) is also listed at 95% purity through Sigma-Aldrich/Enamine [1], indicating that the trihydrochloride form from Leyan provides the highest nominal purity specification currently available among catalogued salt forms.

Purity specification Certificate of analysis Procurement quality control Reproducibility

Sigma-1 Receptor Affinity of 4-Benzylpiperazine Scaffold: Class-Level Evidence Supporting Target Engagement Potential

No direct receptor-binding data are available for 3-(4-benzylpiperazin-1-yl)propanimidamide trihydrochloride itself. However, a closely related series of 4-benzylpiperazine ligands (BP-CH3, BP-F, BP-Br, BP-I, BP-NO2) evaluated by Li et al. (2011) demonstrated low nanomolar affinity for sigma-1 receptors (Ki = 0.43–0.91 nM) with high subtype selectivity over sigma-2 receptors (Ki = 40–61 nM; selectivity ratio σ2/σ1 = 52–94) in in vitro competition binding assays using guinea pig brain membranes [1]. The benzylpiperazine core shared by these ligands and the target compound is a validated sigma-1 receptor recognition element. The target compound differs by bearing a propanimidamide side chain instead of the substituted benzyl groups used in the Li et al. series, which may modulate affinity and selectivity through altered hydrogen-bonding and electrostatic interactions.

Sigma-1 receptor Radioligand binding Nanomolar affinity Benzylpiperazine pharmacophore

Salt-Form Solubility Differential: Trihydrochloride vs. Dihydrochloride vs. Free Base Aqueous Solubility Implications

The trihydrochloride salt form (3 HCl equivalents per molecule) is expected to exhibit higher aqueous solubility compared to the dihydrochloride (2 HCl) and free base (0 HCl) forms, based on the well-established principle that hydrochloride salt formation enhances water solubility of basic amine-containing compounds through increased ionic character and improved crystal lattice disruption upon dissolution [1]. While no experimentally measured aqueous solubility values were identified for any salt form of this compound, the free base (C14H22N4) has a predicted LogP of approximately 1.5–2.0 and contains two basic nitrogen centres (piperazine and amidine), making salt formation a critical determinant of dissolution behaviour. The trihydrochloride form provides the highest ionic character and thus the greatest aqueous solubility enhancement among the three available forms.

Aqueous solubility Salt selection DMSO solubility Assay preparation

Amidine vs. Amide Side Chain: Functional Group Distinction from Propanamide Analogs (e.g., TJ-M2010-5)

The target compound bears a terminal propanimidamide (amidine, -C(=NH)-NH2) group, distinguishing it from propanamide derivatives such as TJ-M2010-5 (3-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide, CAS 1357471-57-8) which carries an amide (-C(=O)-NH-) linkage [1]. Amidine groups are stronger bases (pKa ~10–12 for unsubstituted amidines) compared to amides (pKa ~ -0.5 for protonated amide), exist predominantly in the protonated form at physiological pH, and engage in distinct hydrogen-bonding patterns (bidentate H-bond donor/acceptor) that differ fundamentally from the amide geometry [2]. This creates a different pharmacophoric profile: the amidine can form salt bridges with Asp/Glu carboxylate side chains in protein binding pockets, whereas the amide acts primarily as a neutral H-bond acceptor.

Amidine vs. amide Hydrogen bonding Proteolytic stability Pharmacophore design

Evidence-Backed Application Scenarios for 3-(4-Benzylpiperazin-1-yl)propanimidamide Trihydrochloride (CAS 1170972-54-9) in Scientific Procurement


Sigma-1 Receptor Probe Development and Radioligand Displacement Assays

Based on the class-level evidence that 4-benzylpiperazine derivatives exhibit sub-nanomolar affinity for sigma-1 receptors (Ki range 0.43–0.91 nM for structurally related BP-series ligands) [1], this trihydrochloride salt is suitable as a starting scaffold for developing novel sigma-1 receptor probes. The amidine functional group provides a distinct hydrogen-bonding pharmacophore not present in the BP-CH3/BP-F/BP-Br/BP-I/BP-NO2 series, enabling exploration of alternative binding modes. Researchers should procure the 98%-purity grade from Leyan to minimize impurity interference in radioligand displacement experiments, and must account for the 355.73 g/mol formula weight when calculating molar concentrations.

Amidine-Containing Fragment Library Construction for Structure-Based Drug Design

The propanimidamide (amidine) functional group is underrepresented in commercial fragment libraries compared to amides, yet amidines offer unique bidentate hydrogen-bonding and strong basicity (pKa ~10–12) that can engage acidic residues in enzyme active sites [2]. This compound, with its benzylpiperazine core linked via a two-carbon spacer to the amidine, provides a three-dimensional pharmacophore that differs fundamentally from the directly attached carboximidamide analog (CAS 7773-69-5) . Procurement of the trihydrochloride form is recommended for fragment soaking experiments due to its predicted superior aqueous solubility over the free base and dihydrochloride forms.

MyD88/TLR Pathway Inhibitor Medicinal Chemistry Starting Point

The benzylpiperazine-propanamide scaffold has been validated in the MyD88 inhibitor TJ-M2010-5, which demonstrated in vivo efficacy in models of graft-versus-host disease and ischemia-reperfusion injury [3]. The target compound replaces the amide linkage of TJ-M2010-5 with an amidine group, offering a direct comparator for structure-activity relationship studies exploring the impact of amide-to-amidine bioisosteric replacement on MyD88 TIR domain binding. Researchers should note that the trihydrochloride salt's 98% purity specification supports reproducible SAR campaigns, while the 3-HCl stoichiometry provides the highest aqueous solubility among available salt forms for in vitro assay preparation.

Neurotransmitter Receptor Modulation Screening in CNS Drug Discovery

Benzylpiperazine derivatives are established pharmacophores for monoamine receptor and transporter modulation [4]. This compound's combination of the benzylpiperazine recognition element with the strongly basic amidine side chain creates a structurally distinct entry in benzylpiperazine-focused screening libraries. The trihydrochloride salt form ensures adequate aqueous solubility for high-throughput screening formats, while the two-carbon spacer between piperazine and amidine provides conformational flexibility that may enable binding to receptor subtypes not accessible to rigid carboximidamide analogs . Procurement from a vendor providing 98% purity with certificate of analysis is recommended to reduce false-positive rates in primary screening.

Quote Request

Request a Quote for 3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.